molecular formula C7H11F3N4O B2376999 (2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-hydrazinyl-3-hydroxybutanenitrile CAS No. 400086-95-5

(2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-hydrazinyl-3-hydroxybutanenitrile

Cat. No.: B2376999
CAS No.: 400086-95-5
M. Wt: 224.187
InChI Key: LYYDRFAHKXBQKD-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-hydrazinyl-3-hydroxybutanenitrile is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a hydrazinyl group, and a hydroxybutanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-hydrazinyl-3-hydroxybutanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a trifluoromethyl ketone with hydrazine hydrate under controlled conditions to form the hydrazinyl intermediate. This intermediate is then reacted with a dimethylaminomethylidene reagent to yield the final product. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-hydrazinyl-3-hydroxybutanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products

Scientific Research Applications

(2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-hydrazinyl-3-hydroxybutanenitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-hydrazinyl-3-hydroxybutanenitrile involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a potent agent in various biological systems .

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-hydroxybutanenitrile
  • (2E)-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-hydroxybutanenitrile
  • (2E)-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-hydroxybutanenitrile

Uniqueness

Compared to similar compounds, (2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-hydrazinyl-3-hydroxybutanenitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydrazinyl group provides a reactive site for covalent interactions with biological targets .

Properties

IUPAC Name

(2E)-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-hydrazinyl-3-hydroxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N4O/c1-14(2)4-5(3-11)6(15,13-12)7(8,9)10/h4,13,15H,12H2,1-2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYDRFAHKXBQKD-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(C(F)(F)F)(NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(C(F)(F)F)(NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.